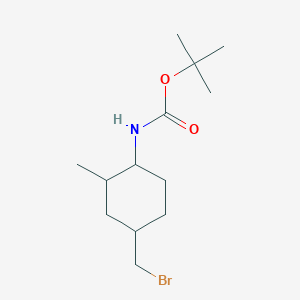

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate

Description

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is a specialized organic compound featuring a tert-butyl carbamate group attached to a substituted cyclohexane ring. The bromomethyl group at the 4-position and a methyl group at the 2-position on the cyclohexyl ring define its structural uniqueness. This compound is likely utilized as a pharmaceutical intermediate or synthetic building block, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its molecular weight, inferred from structurally analogous compounds, is expected to fall within the range of 250–400 g/mol .

Properties

Molecular Formula |

C13H24BrNO2 |

|---|---|

Molecular Weight |

306.24 g/mol |

IUPAC Name |

tert-butyl N-[4-(bromomethyl)-2-methylcyclohexyl]carbamate |

InChI |

InChI=1S/C13H24BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,16) |

InChI Key |

ZNRLRJIIZKEVGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1NC(=O)OC(C)(C)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of 4-(bromomethyl)-2-methylcyclohexanol with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: The major products are substituted carbamates with various functional groups.

Oxidation: The major products include alcohols, ketones, or carboxylic acids.

Reduction: The major products are amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate has several applications in scientific research:

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share the tert-butyl carbamate backbone but differ in substituents and stereochemistry:

Key Observations:

- Bromine vs. Chlorine : The bromomethyl group in the target compound enhances its reactivity as a leaving group compared to the chlorophenethyl group in , making it more suitable for alkylation reactions.

- Hydroxymethyl vs. Bromomethyl : Compounds with hydroxymethyl groups (e.g., ) require activation (e.g., tosylation) for nucleophilic substitutions, whereas the bromomethyl group enables direct reactivity .

Research Findings and Trends

- Synthetic Utility : Bromomethyl derivatives are preferred in cross-coupling reactions, as evidenced by their prominence in pharmaceutical catalogues .

- Isomerism Impact : Cis-hydroxymethyl derivatives () exhibit higher similarity scores (1.00) to the target compound than trans isomers, highlighting the role of stereochemistry in functional mimicry .

- Safety vs. Reactivity Trade-offs: Non-hazardous compounds () may sacrifice reactivity for ease of use, whereas brominated compounds prioritize synthetic flexibility .

Biological Activity

tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features that may confer specific biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, a bromomethyl substituent on a cyclohexyl ring, and a carbamate functional group. This structure enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromomethyl group can facilitate covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity. This interaction may influence various cellular pathways, making the compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors for key enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain derivatives exhibit inhibitory effects on β-secretase and acetylcholinesterase, which are crucial in Alzheimer's disease pathology .

| Compound | Enzyme Target | IC50/Ki Value |

|---|---|---|

| M4 | β-secretase | 15.4 nM |

| M4 | Acetylcholinesterase | 0.17 μM |

These findings suggest that the compound may help prevent amyloid-beta aggregation, a hallmark of Alzheimer’s disease.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound can enhance cell viability in the presence of amyloid-beta peptides. For example, when astrocytes were exposed to amyloid-beta 1-42, the addition of the compound improved cell survival rates significantly compared to controls .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with the compound resulted in a significant reduction in TNF-α levels and oxidative stress markers, suggesting potential therapeutic benefits in neurodegenerative conditions .

Study 2: In Vivo Efficacy

In vivo models using scopolamine-induced memory impairment demonstrated that treatment with the compound led to moderated effects on amyloid-beta deposition compared to control groups. Although not as effective as galantamine, both compounds reduced plaque formation significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.